molecular formula C12H15F2N B128919 4-[(2,5-Difluorophenyl)methyl]piperidine CAS No. 150019-62-8

4-[(2,5-Difluorophenyl)methyl]piperidine

Cat. No. B128919
M. Wt: 211.25 g/mol
InChI Key: GRDNPXKKKCNDTG-UHFFFAOYSA-N
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Description

The compound "4-[(2,5-Difluorophenyl)methyl]piperidine" is a derivative of piperidine, which is a class of compounds known for their various biological properties and significance in medicinal chemistry. Piperidine derivatives are often explored for their potential as ligands for various receptors, and modifications to their structure can significantly alter their affinity and selectivity for these targets .

Synthesis Analysis

The synthesis of related piperidine compounds involves multiple steps, including amidation, Friedel-Crafts acylation, and hydration. Starting materials such as piperidine-4-carboxylic acid and ethyl carbonochloridate are commonly used, and the processes can yield reasonable overall yields, as seen in the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride with a yield of 62.4%. The structures of intermediates and target compounds are typically confirmed using techniques like 1H NMR .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be characterized using various computational and analytical techniques. For instance, single crystal X-ray diffraction can be used to determine the crystal structure, as seen with 4-piperidinecarboxylic acid hydrochloride, which adopts an orthorhombic space group and features a protonated piperidine ring in a chair conformation with the carboxyl group in the equatorial position . Density Functional Theory (DFT) calculations, including B3LYP/6-311++G(d, p) basis set, can be employed to examine the optimized molecular geometry and reactive parameters of these compounds .

Chemical Reactions Analysis

The reactivity of piperidine derivatives can be explored through computational evaluations, such as analyzing the frontier molecular orbitals (HOMO-LUMO) and mapping the Molecular Electrostatic Potential (MEP) to identify reactive sites. The energy difference between HOMO and LUMO provides insights into the stability and reactivity of the molecule. Additionally, topological parameters from the Quantum Theory of Atoms in Molecules (QTAIM) framework, Reduced Density Gradient (RDG), and Noncovalent Interactions (NCI) can be used to describe various intermolecular forces and interactions within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as log P values, can be estimated using HPLC analysis. These properties are crucial for understanding the pharmacokinetics and pharmacodynamics of the compounds. In vitro receptor binding assays can be used to determine the affinity and selectivity of these compounds for specific receptors, such as σ-1 and σ-2 receptors. The dissociation constants and the ratio of Ki (σ-2/σ-1) provide valuable information on the potential of these compounds as ligands for receptor studies .

Safety And Hazards

The compound has several hazard statements including H302, H315, H318, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 which provide guidance on how to handle the compound safely .

properties

IUPAC Name

4-[(2,5-difluorophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N/c13-11-1-2-12(14)10(8-11)7-9-3-5-15-6-4-9/h1-2,8-9,15H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDNPXKKKCNDTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20633319
Record name 4-[(2,5-Difluorophenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,5-Difluorophenyl)methyl]piperidine

CAS RN

150019-62-8
Record name 4-[(2,5-Difluorophenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of platinum oxide (0.5 g) and 4-(2,5-difluorobenzyl)pyridine from above in acetic acid (100 ml) was hydrogenated for 3 hr. The catalyst was removed and the solution concentrated in vacuo. The residue was dissolved in water and the solution basified with sodium hydroxide. The basic mixture was extracted with ether and the extracts concentrated in vacuo. The crude oil was vacuum distilled to give the product (5.1 g, 72.9%, bp: 110° C.). A sample of the hydrochloride was prepared in ether (mp: 182°-183° C.). Calc'd. for C12H15F2N.HCl: C, 58.19%; H, 6.52%; N, 5.66%. Found: C, 58.14%; H, 6.56%; N, 5.59%.
Name
4-(2,5-difluorobenzyl)pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
72.9%

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